5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid
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Description
5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid is an organic compound that contains a total of 28 atoms; 14 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . It is a derivative of furan-2-carboxylic acid, with a butylsulfanyl group and a methyl group attached to the furan ring .
Molecular Structure Analysis
The molecular structure of this compound comprises a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with a carboxylic acid group and at the 5-position with a butylsulfanyl methyl group .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, furan-2-carboxylic acid derivatives are known to undergo a variety of reactions, including reductive amination .Scientific Research Applications
Biocatalytic Synthesis of Furan Carboxylic Acids
Furan carboxylic acids, including derivatives like 5-[(Butylsulfanyl)methyl]furan-2-carboxylic acid, are crucial building blocks in the polymer and fine chemical industries due to their versatile applications. A study demonstrated that the biocatalytic synthesis of various furan carboxylic acids could be significantly improved using substrate-adapted whole cells of Comamonas testosteroni SC1588. This approach led to the high-yield production of furan carboxylic acids such as 2-furoic acid, 5-methyl-2-furancarboxylic acid, and 5-methoxymethyl-2-furancarboxylic acid, highlighting the potential of biocatalysis in synthesizing valuable chemical intermediates from bio-based furans (Wen et al., 2020).
Enzyme Cascade Synthesis
Another research avenue explores the enzyme-catalyzed conversion of 5-hydroxymethylfurfural (HMF) into furan carboxylic acids, leveraging a dual-enzyme cascade system. This innovative approach enabled controlled synthesis of 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA) from HMF, showcasing the efficiency of enzymatic processes in obtaining high-value products from furan derivatives (Jia et al., 2019).
High Productivity Biocatalysts
Research into the biocatalytic production of furan carboxylic acids has also led to developments in enhancing productivity through cofactor-engineered Escherichia coli cells. By introducing NADH oxidase to promote intracellular NAD+ regeneration, these engineered biocatalysts showed significant improvements in the aerobic oxidation of aromatic aldehydes, including furan derivatives. Such advancements illustrate the potential for efficient and high-throughput biocatalytic processes in the production of furan carboxylic acids (Zhang et al., 2020).
Carboxylation and Fragmentation Studies
Studies on the dissociative electron attachment to furan carboxylic acids, including 2-furoic acid, have provided insights into the stability and reactivity of these compounds. Such research not only sheds light on the fundamental properties of furan derivatives but also informs potential applications in material science and organic synthesis (Zawadzki et al., 2020).
Properties
IUPAC Name |
5-(butylsulfanylmethyl)furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-3-6-14-7-8-4-5-9(13-8)10(11)12/h4-5H,2-3,6-7H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUUMCATHZMDCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC1=CC=C(O1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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